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Compound Name: 4-Amino-4'-cyanobiphenyl

Cat. No.: B1266506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 4-Amino-4'-cyanobiphenyl (4-ACNB), a biphenyl derivative of significant interest

in materials science and as a synthetic building block. This document details the compound's

key characteristics, provides established experimental protocols for its analysis, and outlines a

common synthetic pathway. All quantitative data is presented in structured tables for clarity and

comparative purposes.

Core Properties of 4-Amino-4'-cyanobiphenyl
4-Amino-4'-cyanobiphenyl, also known as 4'-Aminobiphenyl-4-carbonitrile, is a solid organic

compound characterized by a biphenyl backbone functionalized with an amino group and a

nitrile (cyano) group at opposite ends.[1] This bifunctional nature makes it a valuable

intermediate in the synthesis of more complex molecules, including liquid crystals and

potentially biologically active compounds.[1][2]

Physical and Chemical Data
The fundamental physical and chemical properties of 4-Amino-4'-cyanobiphenyl are

summarized in the table below. These values have been compiled from various chemical

suppliers and databases.
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Property Value Reference(s)

Molecular Formula C₁₃H₁₀N₂ [1]

Molecular Weight 194.24 g/mol [1]

CAS Number 4854-84-6

Appearance
White to Amber crystalline

powder
[1]

Melting Point 182.0 - 185.0 °C

Solubility Insoluble in water

Purity (Typical)
>95.0% (by Gas

Chromatography)
[1]

Storage Temperature
Room Temperature (cool, dark

place <15°C rec.)

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
Amino-4'-cyanobiphenyl.
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Spectroscopic Data Expected Characteristics Reference(s)

¹H NMR

Aromatic protons (δ ≈ 6.5-8.0

ppm) exhibiting characteristic

coupling patterns for a 1,4-

disubstituted (para) benzene

ring. A broad singlet for the

amine (-NH₂) protons. The

exact chemical shifts depend

on the deuterated solvent

used.

[3]

¹³C NMR

Signals corresponding to the

biphenyl carbon framework,

including quaternary carbons

bonded to the amino and

cyano groups, and the distinct

carbon of the nitrile group (δ ≈

110-120 ppm).

FTIR (KBr Pellet)

- C≡N stretch (strong, sharp):

~2220-2230 cm⁻¹- N-H stretch

(primary amine): ~3300-3500

cm⁻¹ (typically two bands)-

Aromatic C-H stretch: ~3000-

3100 cm⁻¹- C=C aromatic ring

stretch: ~1500-1600 cm⁻¹- C-N

stretch: ~1250-1350 cm⁻¹

[4]

UV-Vis Spectroscopy Absorption maxima (λmax)

characteristic of the extended

π-conjugated biphenyl system.

The presence of the amino

(auxochrome) and cyano

groups will influence the exact

position and intensity of

absorption bands. The

spectrum is typically measured

[5]
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in a transparent solvent like

ethanol or acetonitrile.

Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization

of 4-Amino-4'-cyanobiphenyl.

Synthesis Workflow
A common synthetic route to cyanobiphenyls involves a multi-step process starting from

biphenyl. The diagram below illustrates a generalized workflow.[6]
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Synthesis of 4-Amino-4'-cyanobiphenyl

Biphenyl

Bromination
(e.g., Br2, FeBr3)

4-Bromobiphenyl

Cyanation
(e.g., CuCN)

4-Cyanobiphenyl

Nitration
(e.g., HNO3, H2SO4)

4'-Nitro-4-cyanobiphenyl

Reduction
(e.g., SnCl2, HCl or H2/Pd)

4-Amino-4'-cyanobiphenyl

Click to download full resolution via product page

A generalized multi-step synthesis pathway for 4-Amino-4'-cyanobiphenyl.
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Characterization Workflow
A standard workflow for the physical and structural characterization of a synthesized solid

organic compound like 4-Amino-4'-cyanobiphenyl is outlined below.

Characterization Workflow

Synthesized Product
(Crude)

Purification
(e.g., Recrystallization)

Drying

Melting Point
Determination

FTIR Spectroscopy
NMR Spectroscopy

(¹H, ¹³C)

Purity Assessment
(e.g., GC/HPLC)

Confirmed Product

Click to download full resolution via product page
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Standard characterization workflow for 4-Amino-4'-cyanobiphenyl.

Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A pure compound typically melts over a narrow

range of 0.5-1.0°C.

Sample Preparation: Ensure the sample is completely dry and finely powdered.

Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a

small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the

closed end to a height of 2-3 mm.[7]

Measurement:

Place the loaded capillary tube into the heating block of a melting point apparatus.[8]

Heat the sample rapidly to about 20°C below the expected melting point.[7]

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal

equilibrium.[7]

Record the temperature at which the first droplet of liquid appears (T₁).

Record the temperature at which the entire sample becomes a clear liquid (T₂).

The melting range is reported as T₁ - T₂.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)
This technique is used to identify the functional groups present in the molecule.

Equipment Preparation: Ensure the agate mortar and pestle, and the pellet die set are

scrupulously clean and dry. Heating the components in an oven can remove residual

moisture, which can interfere with the spectrum.[9][10]

Sample Preparation:
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Weigh approximately 1-2 mg of the solid sample and 100-200 mg of spectroscopy-grade

dry potassium bromide (KBr).[11] The sample concentration should be between 0.2% and

1%.[9]

Grind the sample finely in the agate mortar first. Then, add the KBr and gently but

thoroughly mix to ensure a homogenous mixture.[10]

Pellet Formation:

Transfer the mixture to the pellet die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons for a 13 mm die)

for several minutes.[10] A vacuum die can be used to help remove trapped air and

moisture.[9]

Carefully release the pressure and extract the die.

The resulting pellet should be a thin, transparent, or translucent disc.[12]

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum using a KBr-only

pellet should be collected for correction.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure and connectivity of

the molecule.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Common choices for aromatic compounds include deuterochloroform (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). The principle of "like dissolves like" should be applied.[13]

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated

solvent directly in a clean, dry NMR tube.

Ensure the solution is homogeneous and free of any suspended particles.
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Data Acquisition:

Place the NMR tube in the spectrometer.

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to

maintain stability.[13]

Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans

(to achieve a good signal-to-noise ratio, e.g., >250:1 for quantitative analysis), spectral

width, and relaxation delay.[14]

If required, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition

time due to the lower natural abundance of the ¹³C isotope.

UV-Visible Spectroscopy
This method provides information about the electronic transitions within the molecule's

conjugated π-system.

Solvent Selection: The solvent must be transparent in the UV-Vis region being scanned

(typically 200-800 nm).[15] Spectroscopic grade ethanol, hexane, or acetonitrile are common

choices.[16]

Sample Preparation:

Prepare a dilute stock solution of the compound by accurately weighing a small amount

and dissolving it in a precise volume of the chosen solvent using a volumetric flask.

The solution must be clear and free of particles.[17]

Further dilutions may be necessary to ensure the absorbance falls within the optimal

range of the instrument (typically 0.1 - 1.0 A).

Analysis:

Use a pair of matched quartz cuvettes (for measurements below 350 nm).[17]
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Fill one cuvette with the pure solvent to serve as the reference (blank). Fill the other with

the sample solution.

First, perform a baseline correction or "zero" the instrument with the reference cuvette in

the sample beam path.[18][19]

Place the sample cuvette in the beam path and scan the desired wavelength range.

The resulting spectrum plots absorbance versus wavelength. Report the wavelength of

maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.

[17]

Biological and Material Significance
While 4-Amino-4'-cyanobiphenyl itself is primarily a synthetic intermediate, the cyanobiphenyl

scaffold is fundamental to the field of liquid crystals.[2] The rigid rod-like structure combined

with a strong dipole moment from the cyano group are key features for inducing nematic liquid

crystal phases.[2] Furthermore, derivatives of cyanobiphenyls are being explored for their

potential biological activities, including as inhibitors of cell proliferation in cancer research,

though specific data on 4-ACNB is limited.[2][20] The amino group provides a reactive handle

for further chemical modification, making it a versatile precursor for drug discovery and

materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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